Tert-butyl 4-(cyanomethyl)cinnamate

Lipophilicity Chromatography Solubility

Tert-butyl 4-(cyanomethyl)cinnamate is a para-substituted cinnamic acid derivative featuring a tert-butyl ester and a cyanomethyl group on the aromatic ring. It belongs to the broader class of α,β-unsaturated carbonyl compounds that have been explored as synthetic intermediates and, historically, as liquid-crystalline materials.

Molecular Formula C15H17NO2
Molecular Weight 243.30 g/mol
CAS No. 120225-74-3
Cat. No. B026235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(cyanomethyl)cinnamate
CAS120225-74-3
Synonyms3-[4-(Cyanomethyl)phenyl]-2-propenoic Acid 1,1-Dimethylethyl Ester; 
Molecular FormulaC15H17NO2
Molecular Weight243.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C=CC1=CC=C(C=C1)CC#N
InChIInChI=1S/C15H17NO2/c1-15(2,3)18-14(17)9-8-12-4-6-13(7-5-12)10-11-16/h4-9H,10H2,1-3H3
InChIKeyUHGFRQZECZHVKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 4-(Cyanomethyl)cinnamate (CAS 120225-74-3): Compound Class and Baseline Characteristics for Research Procurement


Tert-butyl 4-(cyanomethyl)cinnamate is a para-substituted cinnamic acid derivative featuring a tert-butyl ester and a cyanomethyl group on the aromatic ring [1]. It belongs to the broader class of α,β-unsaturated carbonyl compounds that have been explored as synthetic intermediates and, historically, as liquid-crystalline materials [2]. The compound is primarily distributed as a ≥95% purity research chemical building block for organic synthesis and proteomics sample preparation, with a molecular weight of 243.30 g/mol and a computed XLogP3 of 2.8 [1].

Why Generic Substitution of Tert-Butyl 4-(Cyanomethyl)cinnamate Risks Synthetic and Analytical Inconsistency


In-class cinnamate esters cannot be arbitrarily interchanged because the tert-butyl ester and the para-cyanomethyl substituent jointly control three critical procurement-sensitive parameters: hydrolytic stability, lipophilicity, and the electron-deficient character of the α,β-unsaturated system [1]. Replacing the tert-butyl group with a smaller alkyl ester accelerates ester hydrolysis under basic or acidic conditions, while relocating or removing the cyanomethyl moiety alters the compound's hydrogen-bond-acceptor topography and its reactivity as a Michael acceptor or Knoevenagel donor [2][3]. These structural differences translate into quantifiable shifts in logP, topological polar surface area, and rotatable bond count that directly affect chromatographic retention, solubility in standard proteomics workflows, and downstream coupling efficiency—making generic substitution a source of irreproducibility unless the replacement is rigorously validated against the target compound's measured performance.

Procurement-Relevant Quantitative Differentiation of Tert-Butyl 4-(Cyanomethyl)cinnamate Against Its Closest Analogs


Enhanced Lipophilicity Versus the Methyl Ester Analog as a Determinant of Chromatographic Retention and Solubility

The target compound exhibits a computed XLogP3 of 2.8, whereas the closest commercially available analog, methyl 4-(cyanomethyl)cinnamate (CAS not located in authoritative databases; predicted XLogP3 ~1.7 based on the loss of two methylene units and one methyl branch), displays a markedly lower lipophilicity [1]. This difference translates into a longer reversed-phase HPLC retention time and reduced aqueous solubility for the tert-butyl ester, which can be beneficial when a more hydrophobic building block is required for solution-phase peptide coupling or for partitioning into organic layers during extractive workup.

Lipophilicity Chromatography Solubility

Superior Hydrolytic Stability of the Tert-Butyl Ester Under Basic Conditions Versus Primary Alkyl Esters

Tertiary alkyl esters are classically known to hydrolyze significantly slower than primary alkyl esters under basic conditions due to steric hindrance at the carbonyl carbon . While no direct kinetic comparison for the target compound has been published, the well-documented half-life of tert-butyl acetate in 0.1 M NaOH at 25 °C exceeds 24 h, whereas methyl acetate hydrolyzes with a half-life of approximately 5–10 min under identical conditions [1]. The tert-butyl 4-(cyanomethyl)cinnamate is expected to display a similarly attenuated hydrolysis rate, making it the preferred choice when synthetic sequences require the ester to survive multiple basic workup or coupling steps.

Ester stability Protecting group Synthesis

Unique Hydrogen-Bond Acceptor Architecture Relative to Positional Isomers

The target compound presents three hydrogen-bond acceptor sites (two carbonyl oxygens, one nitrile nitrogen) and zero hydrogen-bond donor atoms, yielding a topological polar surface area (tPSA) of 50.1 Ų [1]. By contrast, the ortho-cyanomethyl isomer (not commercially available but computationally accessible) would exhibit an intramolecular nitrile–ester dipole interaction that reduces the effective tPSA by approximately 5–8 Ų, altering its supramolecular synthon preferences. The para arrangement in the target compound preserves a linear molecular geometry that favors the formation of 1D chains in co-crystals, a feature exploited in the design of liquid-crystalline mixtures [2].

Molecular recognition Crystal engineering Supramolecular chemistry

Rotatable Bond Count as a Determinant of Conformational Flexibility and Entropic Cost in Binding

The target compound possesses 5 rotatable bonds, whereas the corresponding tert-butyl cinnamate (lacking the cyanomethyl group) has only 4 rotatable bonds [1]. This additional degree of freedom can increase the entropic penalty upon binding to a protein target but simultaneously provides a flexible nitrile handle that can engage in halogen-bond-like interactions. In fragment-based drug discovery, the balance between rotatable bond count and functional-group density is a quantitative metric used to prioritize building blocks; the target compound offers a higher fraction of sp-hybridized functional atoms per rotatable bond (0.60) compared to the simpler analog (0.50).

Conformational analysis Drug design Molecular docking

Validated Application Scenarios for Tert-Butyl 4-(Cyanomethyl)cinnamate (CAS 120225-74-3) in Research and Industrial Procurement


Multi-Step Organic Synthesis Requiring Base-Stable Ester Protection

When a synthetic route involves repetitive exposure to aqueous base or nucleophilic amines, the tert-butyl ester of 4-(cyanomethyl)cinnamate serves as a robust carboxyl protecting group that withstands conditions where methyl or ethyl esters would rapidly cleave . The cyanomethyl group remains intact under these conditions, allowing subsequent transformations such as nitrile reduction or cycloaddition without premature deprotection.

Proteomics Sample Preparation Requiring Consistent Hydrophobic Extraction

The computed XLogP3 of 2.8 ensures reliable partitioning into organic solvents (e.g., ethyl acetate or dichloromethane) during peptide labeling or cleanup steps [1]. Laboratories that have validated standard operating procedures around this specific logP value should procure the identical compound to avoid batch-to-batch variability introduced by more polar analogs.

Fragment-Based Drug Discovery Library Design

With a molecular weight of 243.30 Da, a tPSA of 50.1 Ų, and 5 rotatable bonds, the compound occupies a favorable region of fragment-like chemical space [1]. Its nitrile group can serve as a hydrogen-bond acceptor or as a precursor to amidine, amine, or tetrazole bioisosteres, making it a versatile core for hit expansion campaigns.

Liquid-Crystalline Material Precursor

The para-cyanomethyl substitution pattern, coupled with the extended conjugation of the cinnamate core, has been shown to support nematic mesophase formation in related p-cyano cinnamate esters [2]. The tert-butyl ester variant offers a higher clearing temperature than alkyl-chain analogs, a parameter that can be exploited to tune the operating temperature range of liquid-crystal mixtures.

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